molecular formula C24H20N4O2S B4585383 2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B4585383
M. Wt: 428.5 g/mol
InChI Key: ZTCTVCULDFJXIY-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, employing various catalysts and reagents to construct complex structures featuring pyrrol, benzothiophene, and carbonitrile groups. For example, synthesis techniques may include the condensation of aldehydes with carbonitriles using catalysts like piperidine acetate, highlighting the intricacies of constructing such molecules with specific functional groups and structural frameworks (Ignatovich et al., 2015).

Molecular Structure Analysis

Molecular structure determinations, often conducted through X-ray crystallography, reveal complex interactions such as hydrogen bonding and π-π stacking, which influence the molecule's overall structure and stability. These studies demonstrate the importance of spatial arrangement and intramolecular forces in defining the chemical and physical properties of such compounds (de Lima et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore the reactivity of functional groups under various conditions, leading to the formation of diverse derivatives with altered chemical properties. This includes reactions with benzylidenemalononitriles, α,β-acetylenic esters, and ketones, revealing the versatility and reactivity of the core structure (Youssef, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are closely related to the compound's molecular structure. The analysis of related compounds often involves examining how molecular configuration affects these properties, impacting the compound's behavior in different environments (Kour et al., 2014).

Chemical Properties Analysis

Chemical properties encompass reactivity, stability, and interaction with various chemicals. Studies on related compounds provide insights into how the presence of specific functional groups, such as cyano and nitro groups, influences the compound's chemical behavior, including its electrophilic and nucleophilic properties (Singh et al., 2013).

Scientific Research Applications

Crystal Structure Analysis

The study by Zhang (2013) on a similar polysubstituted benzene compound showcases the detailed analysis of crystal structure, highlighting how substituents such as methyl groups, cyano group, and amino group can influence the planarity and dihedral angles between benzene rings. This analysis is crucial for understanding the structural configuration and interactions within molecules, potentially applicable to the study of 2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Wan-qiang Zhang, 2013).

Photoluminescent Properties

The work by Loewe and Weder (2002) on photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes reveals significant insights into the emission spectra and the effect of molecular solutions on photoluminescence. This research could guide the exploration of photoluminescent properties of the specified compound, potentially leading to applications in optical materials and sensors (C. Loewe & C. Weder, 2002).

Synthesis Methodologies

The synthesis, structure, and biological activity of related carbonitriles by Ignatovich et al. (2015) provide a foundation for understanding the chemical reactions and catalysis involved in producing complex carbonitriles. This knowledge could be applied to synthesize the compound , understanding its reactivity and potential biological applications (L. Ignatovich et al., 2015).

Hydrogen Bonding and Chemical Reactivity

Tiwari et al. (2013) delve into the hydrogen bonding and chemical reactivity of a complex molecule, offering insights into intramolecular interactions and the impact on stability and reactivity. Such studies are critical for predicting the behavior of 2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in various conditions (R. K. Tiwari et al., 2013).

properties

IUPAC Name

2-[3-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-15-10-18(11-19(13-25)17-6-5-7-20(12-17)28(29)30)16(2)27(15)24-22(14-26)21-8-3-4-9-23(21)31-24/h5-7,10-12H,3-4,8-9H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCTVCULDFJXIY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C(C#N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C(/C#N)\C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.